Natural wintergreen oil variability compromises synthesis reproducibility. High-purity synthetic Methyl Salicylate (CAS 119-36-8) resolves this with consistent dual reactivity. - Dual ester & phenolic hydroxyl sites enable transesterification yields >88% for higher salicylates. - Lipophilic liquid (logP 2.55) enhances skin permeation for topical analgesics vs. solid salicylic acid. - >99% GC purity ensures reliable API intermediate synthesis and fragrance consistency. Bulk lots and global shipping available.
Methyl Salicylate (CAS 119-36-8) is the methyl ester of salicylic acid, a colorless to pale yellow liquid known commercially as Oil of Wintergreen. It is a foundational ingredient in topical analgesics, where it acts as a counter-irritant and is hydrolyzed in tissues to its active metabolite, salicylic acid. Beyond pharmaceuticals, its distinct scent and flavor profile make it a key component in fragrances and food products. Crucially for procurement, it serves as a versatile chemical intermediate with dual reactive sites—an ester group and a phenolic hydroxyl group—making it a valuable precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) and specialty chemicals. Synthetic Methyl Salicylate is the primary form used in cosmetics and industrial applications, offering high purity compared to natural sources.
Substituting Methyl Salicylate (CAS 119-36-8) with its precursor, salicylic acid, is non-viable for many applications due to vast differences in physical properties. Salicylic acid is a solid with a pKa of 3.0, requiring low pH formulations to remain active, whereas methyl salicylate is a more lipophilic liquid, enhancing skin permeation for topical delivery. Using natural wintergreen oil introduces significant variability; it contains minor components like linalool and ethyl salicylate that differ based on geography and distillation time, and may also contain synthetic markers like dimethyl 2-hydroxyterephthalate from certain production methods. This lack of purity is unacceptable for chemical synthesis, where high-purity Methyl Salicylate is required as a precursor to avoid side reactions and ensure high yields of target molecules such as other salicylate esters.
Methyl Salicylate's utility in non-aqueous and emulsion-based topical formulations is underscored by its significantly lower water solubility compared to its precursor, Salicylic Acid. At 30°C, Methyl Salicylate has a water solubility of only 625 mg/L (0.0625 g/100g). In contrast, Salicylic Acid's solubility at 20°C is 0.2 g/100g (2000 mg/L), and this increases with temperature. This ~3.2-fold lower solubility at similar temperatures makes Methyl Salicylate better suited for lipophilic systems and avoids the formulation challenges associated with keeping the highly acidic Salicylic Acid (pKa 3.0) solubilized and in its active, non-ionized form.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | 625 mg/L (0.0625 g/100g) at 30°C |
| Comparator Or Baseline | Salicylic Acid: 2000 mg/L (0.2 g/100g) at 20°C |
| Quantified Difference | ~3.2x lower water solubility than Salicylic Acid |
| Conditions | Aqueous solution at near-ambient temperatures. |
This property dictates the choice of Methyl Salicylate for oil-based or water-in-oil emulsion formulations where the limited solubility and high acidity of salicylic acid would cause instability and processing issues.
For topical analgesic applications, Methyl Salicylate functions as a prodrug, delivering salicylic acid through the skin. Its ester form provides superior lipophilicity, resulting in efficient skin penetration. In vitro studies using human skin demonstrate that topical application of neat Methyl Salicylate results in a salicylic acid permeation rate (flux) of up to 0.063 µg/cm²/min. Upon absorption, it is hydrolyzed by esterases in the skin to release salicylic acid, the active anti-inflammatory agent. This delivery mechanism is critical for reaching deep-seated musculoskeletal targets, a key differentiator from the direct application of salicylic acid, which is preferred for surface-level keratolytic effects.
| Evidence Dimension | Salicylic Acid Permeation Rate (Flux) Through Human Skin |
| Target Compound Data | Up to 0.063 µg/cm²/min (when neat Methyl Salicylate is applied) |
| Comparator Or Baseline | Direct application of Salicylic Acid (which has lower lipophilicity and is used for different, more superficial indications) |
| Quantified Difference | Provides a quantifiable flux of the active metabolite through the skin. |
| Conditions | In vitro study using dermatomed human skin. |
This evidence justifies procuring Methyl Salicylate over Salicylic Acid for any formulation targeting subcutaneous pain and inflammation, as it provides a more effective delivery vehicle for the active compound.
High-purity Methyl Salicylate is a preferred precursor for producing other salicylate esters used in fragrances and pharmaceuticals via transesterification. In a documented synthesis of cyclohexyl salicylate, using Methyl Salicylate as the starting material with a di-n-butyl tin diacetate catalyst resulted in a product yield of 88.8%. Similarly, a reaction with cis-3-hexenol yielded the corresponding ester. Using a defined, high-purity (>99.5%) synthetic intermediate like Methyl Salicylate is critical for achieving high, reproducible yields and avoiding contamination from the minor components found in natural wintergreen oil.
| Evidence Dimension | Product Yield in Transesterification |
| Target Compound Data | 88.8% yield for cyclohexyl salicylate |
| Comparator Or Baseline | Natural Wintergreen Oil (contains impurities that would lead to lower yields and side products) |
| Quantified Difference | Enables high and predictable reaction yields (>88%) |
| Conditions | Transesterification with cyclohexanol, catalyzed by di-n-butyl tin diacetate. |
For chemical manufacturing, sourcing high-purity Methyl Salicylate instead of a crude natural product directly translates to higher process efficiency, less downstream purification, and a more cost-effective synthesis.
In applications requiring distillation or controlled evaporation, such as purification or fragrance release, Methyl Salicylate offers distinct processability advantages over its close analog, Ethyl Salicylate. Methyl Salicylate has a boiling point of 223.3°C at atmospheric pressure. In contrast, Ethyl Salicylate boils at a higher temperature of 234°C. Vapor-liquid equilibrium (VLE) data confirms this difference; in a binary system at 50.0 kPa, the highest boiling temperature reached was ~478 K (205°C), significantly lower than Ethyl Salicylate's standard boiling point of 505 K (232°C). Furthermore, Ethyl Salicylate has a lower estimated vapor pressure (0.035 mmHg @ 25°C) compared to Methyl Salicylate (0.075 mmHg / 10 Pa @ 22°C), indicating Methyl Salicylate is more volatile at room temperature.
| Evidence Dimension | Boiling Point & Volatility |
| Target Compound Data | Boiling Point: 223.3°C; Vapor Pressure: ~0.075 mmHg @ 22°C |
| Comparator Or Baseline | Ethyl Salicylate: Boiling Point: 234°C; Vapor Pressure: 0.035 mmHg @ 25°C |
| Quantified Difference | ~11°C lower boiling point and ~2.1x higher vapor pressure than Ethyl Salicylate |
| Conditions | Atmospheric pressure for boiling point; near-ambient temperature for vapor pressure. |
This makes Methyl Salicylate easier and more energy-efficient to purify via distillation and provides a faster, more intense aroma release in fragrance and flavor applications compared to Ethyl Salicylate.
The optimal choice for topical pain relief formulations targeting musculoskeletal discomfort. Its superior lipophilicity and quantifiable skin permeation rate ensure efficient delivery of the active salicylate metabolite to subcutaneous tissues, a task for which direct application of salicylic acid is less suited.
As a high-purity chemical intermediate, it is the preferred starting material for the transesterification synthesis of higher-order salicylates used in pharmaceuticals and fine fragrances. Its defined purity ensures predictable, high-yield reactions (>88%) and avoids the process complications caused by impurities in natural oils.
Specified for use in flavor and fragrance applications where a consistent, high-impact wintergreen note is essential. Its higher volatility compared to analogs like Ethyl Salicylate provides a more immediate and potent aroma profile, while its synthetic purity guarantees batch-to-batch consistency not achievable with natural wintergreen oil.
Irritant